2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE
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Overview
Description
2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE is a complex organic compound that features a pyrazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Alkylation: The nitrated pyrazole is alkylated using an appropriate alkyl halide in the presence of a base such as potassium carbonate.
Acylation: The final step involves the acylation of the alkylated pyrazole with an acyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE can undergo several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of amino derivatives.
Reduction: Introduction of hydroxyl or carbonyl groups.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE: Lacks the nitro group, which may result in different reactivity and biological activity.
2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}ACETAMIDE: Variation in the position of the pyrazole ring, affecting its interaction with molecular targets.
Uniqueness
The presence of both the nitro group and the specific substitution pattern on the pyrazole rings makes 2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE unique. This combination of features can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[5-methyl-2-[(3-methylphenyl)methyl]pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-12-6-5-7-16(8-12)10-24-17(9-13(2)21-24)20-18(26)11-23-15(4)19(25(27)28)14(3)22-23/h5-9H,10-11H2,1-4H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBQKGFKYQDAKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=CC(=N2)C)NC(=O)CN3C(=C(C(=N3)C)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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